molecular formula C15H13N3O3 B13161980 3-Propyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

3-Propyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B13161980
M. Wt: 283.28 g/mol
InChI Key: NRGZSVHPHHWENL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazole precursor in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Propyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-Propyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyridine and oxazole rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

3-Propyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS No. 953739-60-1) is a heterocyclic compound characterized by its complex structure, which includes a pyridine ring, an oxazole ring, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₃
Molecular Weight283.28 g/mol
CAS Number953739-60-1

The compound's structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological studies.

Anticholinesterase Activity

Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders such as Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic neurotransmission, which is beneficial in treating cognitive decline associated with such diseases.

In a comparative analysis, similar oxazole derivatives exhibited varying degrees of AChE inhibitory activity with IC50 values ranging from 1.11 µM to 6.76 µM, indicating that modifications in the molecular structure can significantly influence biological efficacy .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies evaluating its effects on various cancer cell lines have indicated that derivatives with oxazole and pyridine moieties can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar scaffolds have shown effective inhibition of kinases involved in tumor progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with active sites of AChE and BuChE, preventing substrate binding and subsequent hydrolysis of acetylcholine.
  • Cell Signaling Modulation : It may modulate signaling pathways by interacting with kinases or other proteins involved in cellular growth and survival.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, the compound can effectively reduce tumor viability.

Study on Neuroprotective Effects

A study published in Neuroscience Letters explored the neuroprotective effects of oxazole derivatives against oxidative stress-induced neuronal damage. The results indicated that compounds structurally related to this compound significantly reduced markers of oxidative stress and improved cell viability in neuronal cultures .

Evaluation of Anticancer Activity

In vitro studies on human colorectal carcinoma cell lines demonstrated that derivatives of this compound inhibited cell growth in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

3-propyl-6-pyridin-4-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C15H13N3O3/c1-2-3-11-13-10(15(19)20)8-12(17-14(13)21-18-11)9-4-6-16-7-5-9/h4-8H,2-3H2,1H3,(H,19,20)

InChI Key

NRGZSVHPHHWENL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC2=C1C(=CC(=N2)C3=CC=NC=C3)C(=O)O

Origin of Product

United States

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